Tributylamine
Overview
Description
Tributylamine is an organic compound with the molecular formula C₁₂H₂₇N . It is a colorless liquid with an amine-like odor. This compound is a tertiary amine, meaning it has three butyl groups attached to a nitrogen atom. This compound is used in various industrial applications, including as a catalyst and solvent in organic syntheses and polymerization processes .
Mechanism of Action
Target of Action
Tributylamine (TBA) is a tertiary amine that primarily targets the pH levels in various biochemical processes . It acts as a strong base anion (SBA) exchange resin . It can also be used as a corrosion inhibitor for mild steel in HCl solution .
Mode of Action
TBA interacts with its targets by acting as a proton acceptor . This means it can accept a proton (H+) from an acid, thereby neutralizing the acid and increasing the pH. This property makes it a valuable tool in various organic syntheses and polymerization processes, including the production of polyurethanes .
Biochemical Pathways
TBA affects the biochemical pathways by acting as a hydroxylating agent . In various co-precipitation methods, TBA is used as a hydroxylating agent instead of NaOH and NH4OH since it causes a uniform rise in pH which prevents local supersaturation and promotes homogeneous nucleation throughout the solution .
Result of Action
The primary result of TBA’s action is the increase in pH levels in the environment where it is applied. This can have various effects depending on the specific context. For example, in the synthesis of spinel nickel ferrites (NiFe2O4) nanoparticles, TBA promotes homogeneous nucleation throughout the solution .
Action Environment
The action of TBA can be influenced by environmental factors such as temperature and pH. For instance, its vapor pressure increases with temperature, which could affect its distribution and bioavailability . Additionally, its effectiveness as a proton acceptor would be influenced by the acidity of the environment .
Biochemical Analysis
Biochemical Properties
It is known to be used as a catalyst in various organic syntheses This suggests that it may interact with enzymes, proteins, and other biomolecules in these reactions
Cellular Effects
Given its role as a catalyst in organic syntheses, it may influence cell function by participating in various biochemical reactions
Molecular Mechanism
It is known to act as a catalyst in organic syntheses , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to act as a catalyst in organic syntheses , suggesting that it may interact with enzymes or cofactors in these reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributylamine can be synthesized through the alkylation of ammonia or primary or secondary amines with butyl halides. The reaction typically involves the use of a base such as sodium hydroxide to neutralize the hydrogen halide formed during the reaction. The general reaction is as follows:
NH3+3C4H9Br→N(C4H9)3+3HBr
Industrial Production Methods
In industrial settings, this compound is produced by the reaction of butyl chloride with ammonia in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tributylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxides.
Reduction: It can be reduced to form secondary and primary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds are often used as reagents.
Major Products
Oxidation: this compound N-oxide.
Reduction: Dibutylamine and butylamine.
Substitution: Various substituted amines depending on the halogenated reagent used
Scientific Research Applications
Tributylamine has a wide range of applications in scientific research:
Chemistry: Used as a base in organic synthesis and as a phase transfer catalyst.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Acts as a corrosion inhibitor for metals and as a solvent in the production of polymers
Comparison with Similar Compounds
Similar Compounds
Triethylamine: Another tertiary amine with three ethyl groups.
Tripropylamine: Contains three propyl groups.
Tributylphosphine: Similar structure but with a phosphorus atom instead of nitrogen.
Uniqueness
Tributylamine is unique due to its specific molecular structure, which provides distinct physical and chemical properties. Its higher molecular weight compared to triethylamine and tripropylamine results in different boiling points and solubility characteristics .
Properties
IUPAC Name |
N,N-dibutylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFACGCPASFAPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N, (CH3CH2CH2CH2)3N | |
Record name | TRIBUTYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4672 | |
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Record name | TRIBUTYLAMINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6309-30-4 (hydrochloride) | |
Record name | Tributylamine | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID4026183 | |
Record name | Tributylamine | |
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Molecular Weight |
185.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tributylamine appears as a pale yellow liquid with an ammonia-like odor. Less dense than water. Very irritating to skin, mucous membranes, and eyes. May be toxic by skin absorption. Low toxicity. Used as an inhibitor in hydraulic fluids., Liquid, Colorless to yellow hygroscopic liquid; [ICSC] Ammoniacal odor; [HSDB] Colorless liquid; [MSDSonline], COLOURLESS-TO-YELLOW HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | TRIBUTYLAMINE | |
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Boiling Point |
415 °F at 760 mmHg (NTP, 1992), 207 °C, 216-217 °C | |
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Record name | TRIBUTYLAMINE | |
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Flash Point |
185 °F (NTP, 1992), 63 °C (145 °F) - closed cup, 145 °F (63 °C), 187 °F (open cup), 63 °C c.c. | |
Record name | TRIBUTYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4672 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Slightly soluble (NTP, 1992), In water, 142 mg/L at 25 °C, In water, 40 ppm at 18 °C, Sparingly soluble in water, Soluble in acetone; very soluble in ethanol, ethyl ether, Soublel in most org solvents, Solubility in water, g/100ml at 20 °C: 0.3 | |
Record name | TRIBUTYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/877 | |
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Record name | TRIBUTYLAMINE | |
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Density |
0.7771 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7782 at 20 °C/20 °C, Bulk density: 6.5 lb/gal, Relative density (water = 1): 0.78 | |
Record name | TRIBUTYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/877 | |
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Record name | TRIBUTYLAMINE | |
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Vapor Density |
6.38 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.39 (Air = 1), Relative vapor density (air = 1): 6.4 | |
Record name | TRIBUTYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/877 | |
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Vapor Pressure |
20 mmHg at 212 °F (NTP, 1992), 0.09 [mmHg], 9.34X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 40-93 | |
Record name | TRIBUTYLAMINE | |
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Color/Form |
Pale yellow liquid | |
CAS No. |
102-82-9 | |
Record name | TRIBUTYLAMINE | |
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Melting Point |
-94 °F (NTP, 1992), -70 °C | |
Record name | TRIBUTYLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/4672 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/877 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIBUTYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1048 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.